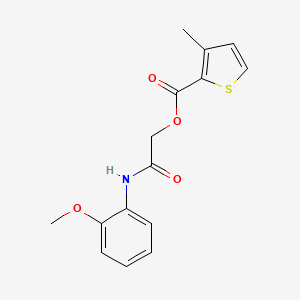

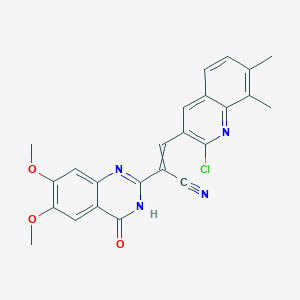

8-ethyl-9H-carbazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-ethyl-9H-carbazol-2-amine” is a compound that has been used in various applications due to its important photochemical and thermal stability . It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group .

Synthesis Analysis

The synthesis of “8-ethyl-9H-carbazol-2-amine” involves refluxing in methanol for 18 hours . The solvent is then evaporated and the solid is washed with distilled water, followed by filtration .

Molecular Structure Analysis

The molecular structure of “8-ethyl-9H-carbazol-2-amine” is available as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 210.2744 .

Chemical Reactions Analysis

Carbazole-based compounds like “8-ethyl-9H-carbazol-2-amine” are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

Physical And Chemical Properties Analysis

“8-ethyl-9H-carbazol-2-amine” has a molecular weight of 210.27 . It has a high GI absorption, is BBB permeant, and is a substrate for P-gp, CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . It has a Log Po/w (iLOGP) of 2.13 .

Scientific Research Applications

Electropolymerization

Carbazole-based compounds, including “8-ethyl-9H-carbazol-2-amine”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are used in electropolymerization processes, which are essential for the production of conductive polymers .

Biosensors

Polycarbazole and its derivatives, which can be synthesized from “8-ethyl-9H-carbazol-2-amine”, have been used in the development of biosensors . Their unique electrochemical properties make them suitable for detecting biological molecules .

Corrosion Inhibition

Carbazole derivatives have been used as corrosion inhibitors . Their chemical stability and ability to form protective layers on metal surfaces make them effective in preventing corrosion .

Photovoltaics

Carbazole-based compounds have been used in photovoltaic devices . Their excellent charge transport ability and photochemical stability make them suitable for use in solar cells .

Electroluminescent Devices

Carbazole derivatives have been used in the production of electroluminescent devices . Their strong fluorescence and high hole transporting capabilities make them ideal for use in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .

Field-Effect Transistors

Carbazole-based compounds have been used in the production of field-effect transistors . Their high charge carrier mobility and excellent morphological stability make them suitable for use in these devices .

Supercapacitors

Carbazole derivatives have been used in the production of supercapacitors . Their excellent electrochemical properties make them suitable for use in energy storage devices .

Rechargeable Batteries

Carbazole-based compounds have been used in the production of rechargeable batteries . Their excellent electrochemical properties and high charge carrier mobility make them suitable for use in these devices .

Safety and Hazards

Future Directions

Carbazole-based compounds like “8-ethyl-9H-carbazol-2-amine” have potential applications in a broad range of areas such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Mechanism of Action

Target of Action

Carbazole-based compounds, which include 8-ethyl-9h-carbazol-2-amine, are known for their photochemical and thermal stability and good hole-transport ability .

Mode of Action

Carbazole-based compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .

Biochemical Pathways

Carbazole-based compounds are known to be suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Result of Action

Carbazole-based compounds are known for their potential industrial applications in electroluminescent applications and light-emitting diodes .

Action Environment

Carbazole-based compounds are known for their good environmental stability .

properties

IUPAC Name |

8-ethyl-9H-carbazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-9-4-3-5-12-11-7-6-10(15)8-13(11)16-14(9)12/h3-8,16H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVDZIICUTXRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-9H-carbazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)

![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)

![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)